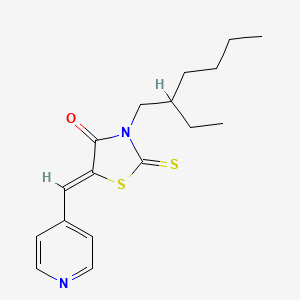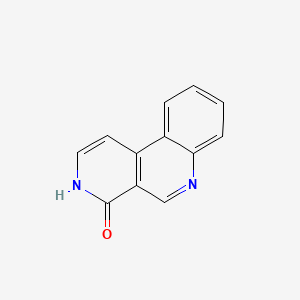
5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetagetin 3, 4'-dimethyl ether belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, quercetagetin 3, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Quercetagetin 3, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated that flavones such as 5,6,7,3'-Tetrahydroxy-3,4'-dimethoxyflavone exhibit notable antibacterial activity. For instance, a study isolated flavones from Acanthospermum hispidum DC, including 5,7,2’,5’-tetrahydroxy-3,4’-dimethoxyflavone, which showed effectiveness against various bacteria like Salmonella typii and Staphylococcus aureus, among others (Edewor & Olajire, 2011).
Synthesis Methods
Significant work has been done in synthesizing and studying the properties of flavones like this compound. One method involved demethylation of various methoxyflavones, demonstrating the feasibility of producing this compound and similar ones (Horie et al., 1995).
Antiproliferative Activity
Flavones including the subject compound have shown promising antiproliferative activities against cancer cell lines. A study synthesizing novel aminoalkylated flavones from 5-hydroxy-4',7-dimethoxyflavone indicated moderate to potent inhibitory effects on human cancer cells (Yan et al., 2017).
Biotransformation
The biotransformation of methoxyflavones, a category including this compound, by entomopathogenic filamentous fungi has been studied. This research has implications for understanding the biochemical pathways and potential applications of these compounds (Łużny et al., 2021).
Tumor Inhibition and Immunity
Studies have also indicated the potential of flavones in inhibiting tumor growth and enhancing immunity. For example, flavone from Cirsium japonicum DC, which includes compounds like 5,7-dihydroxy-6,4'-dimethoxyflavone, showed efficacy in inhibiting tumor growth in mice and promoting immune responses (Liu et al., 2006).
Propiedades
Fórmula molecular |
C17H14O8 |
|---|---|
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5,6,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O8/c1-23-10-4-3-7(5-8(10)18)16-17(24-2)15(22)12-11(25-16)6-9(19)13(20)14(12)21/h3-6,18-21H,1-2H3 |
Clave InChI |
LIIZTGPIKLYGNT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)OC)O |
Sinónimos |
quercetagetin 3,4'-dimethyl ether |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


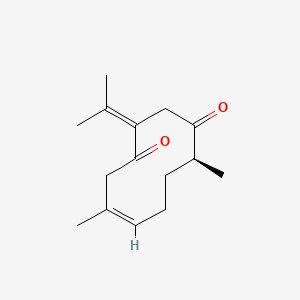
![methyl (E)-4-[4-[2-[(1S,5R)-9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-3-yl]ethyl]anilino]-4-oxobut-2-enoate](/img/structure/B1237752.png)
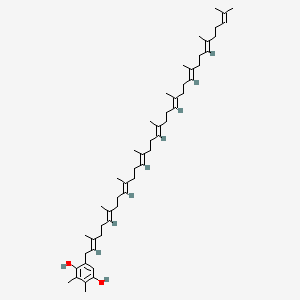
![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)


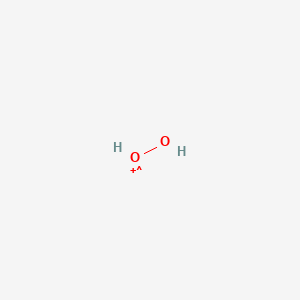
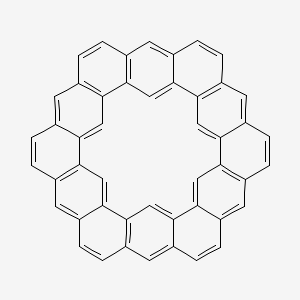
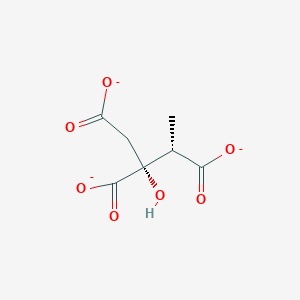

![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
![4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
